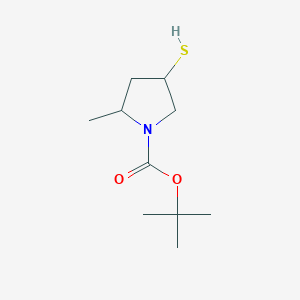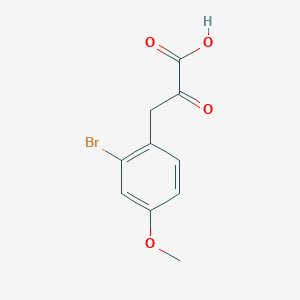
3-(2-Bromo-4-methoxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a keto group and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 4-methoxyacetophenone followed by a series of reactions to introduce the carboxylic acid group. The reaction conditions often include the use of bromine or a brominating agent, a solvent such as acetic acid, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(2-Bromo-4-methoxyphenyl)-2-oxopropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity, while the keto and carboxylic acid groups can participate in various chemical reactions within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methoxyphenylacetic acid
- 4-Methoxyphenylboronic acid
- 2-Bromo-4-methoxybenzeneboronic acid
Uniqueness
3-(2-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications. Its structure provides distinct reactivity patterns compared to similar compounds, making it a versatile tool in organic synthesis and scientific studies.
Propiedades
Fórmula molecular |
C10H9BrO4 |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
3-(2-bromo-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
Clave InChI |
MZSKXPYHSHEPJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC(=O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)

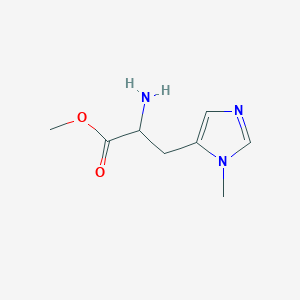

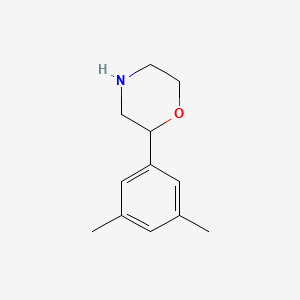
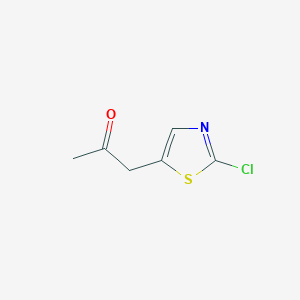
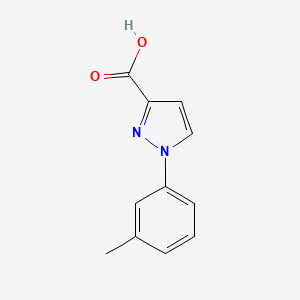

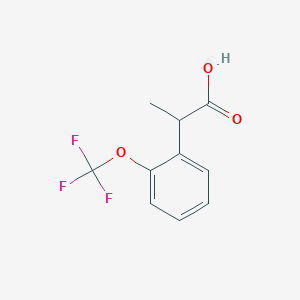
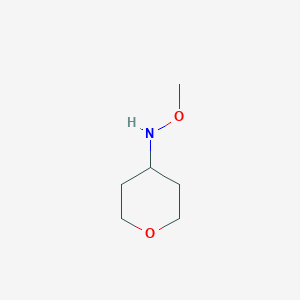
![4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B13537919.png)
